

Comparative Cross-Reactivity Analysis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of the novel compound **1-(2-Bromophenyl)-5-chloro-1-oxopentane**. Due to the absence of published cross-reactivity data for this specific molecule, this document outlines a comprehensive experimental strategy to characterize its selectivity profile against a panel of structurally related compounds and common off-target liabilities. The provided protocols and data presentation templates are intended to guide researchers in generating and interpreting the necessary experimental data.

Compound Overview

Target Compound: **1-(2-Bromophenyl)-5-chloro-1-oxopentane** CAS Number: 487058-92-4 Molecular Formula: C₁₁H₁₂BrClO Structure:

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Rationale for Cross-Reactivity Studies

The structure of **1-(2-Bromophenyl)-5-chloro-1-oxopentane**, featuring a substituted aromatic ring and an aliphatic ketone with a terminal chloride, suggests potential for interactions with a variety of biological targets. The electrophilic nature of the carbonyl group and the potential for metabolic activation of the chloroalkane moiety warrant a thorough investigation of its off-target effects to assess its suitability for further development as a selective chemical probe or therapeutic agent.

Proposed Comparator Compounds

To provide a meaningful comparison, a selection of structurally similar and commercially available compounds is proposed. These compounds share key structural motifs with the primary compound of interest and can help to elucidate the structure-activity relationships underlying any observed biological effects.

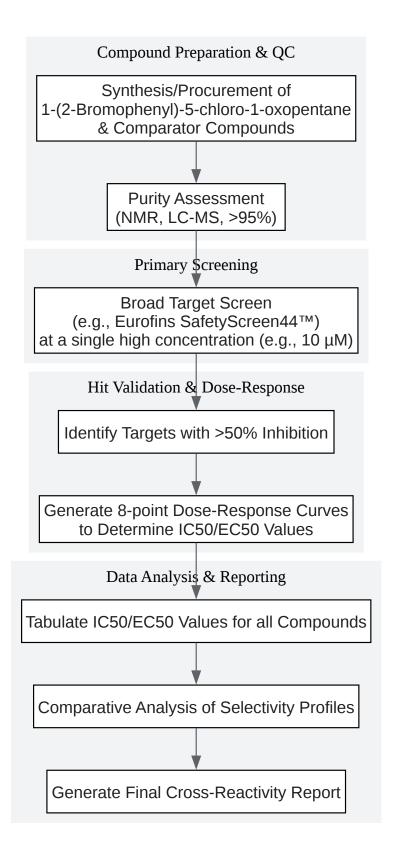
Compound Name	CAS Number	Key Structural Difference	Potential Relevance
1-(4-Bromophenyl)-5- chloro-1-oxopentane	54874-12-3	Position of the bromo substituent	Isomeric control to assess the impact of substituent position on activity.
1-(2-Chlorophenyl)-5- chloro-1-oxopentane	60933-71-3	Chloro instead of bromo substituent	Evaluates the effect of halogen substitution on the phenyl ring.
5-Chloro-1-phenyl-1- pentanone	5452-60-8	Lacks the bromo substituent	Provides a baseline for the contribution of the halogen on the phenyl ring to any observed activity.
1-Bromo-5- chloropentane	14669-53-9	Lacks the bromophenyl ketone moiety	Acts as a negative control to determine if the chloroalkane chain alone has intrinsic activity.



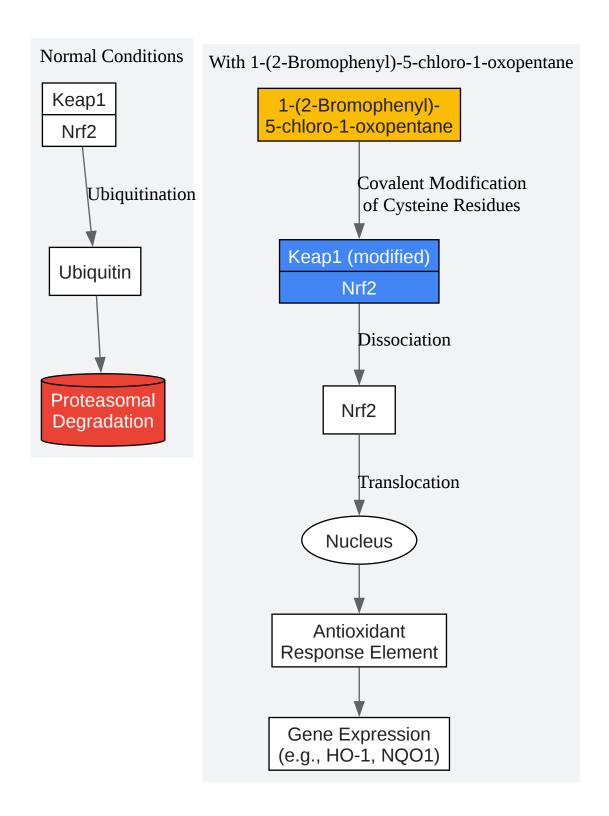
Experimental Workflow for Cross-Reactivity Profiling

The following workflow outlines a systematic approach to assessing the cross-reactivity of **1-(2-Bromophenyl)-5-chloro-1-oxopentane** and its analogs.









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